molecular formula C23H30N2O2 B116023 [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate CAS No. 149848-06-6

[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate

Cat. No. B116023
M. Wt: 366.5 g/mol
InChI Key: ODKAMRRMPFSOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP belongs to the family of piperazine derivatives and is known to exhibit various biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate is not fully understood. However, it is believed that [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate exerts its effects by modulating the levels of various neurotransmitters such as serotonin and dopamine. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has also been shown to interact with various receptors such as 5-HT1A and D2 receptors.

Biochemical And Physiological Effects

[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been shown to exhibit various biochemical and physiological effects. In animal studies, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been shown to reduce anxiety and depression-like behaviors. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cancer cells, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been shown to induce apoptosis and inhibit cell proliferation.

Advantages And Limitations For Lab Experiments

[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate is also stable under various conditions and can be stored for long periods of time. However, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for the research on [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate. One of the areas of interest is the development of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate derivatives with improved pharmacological properties. Another area of interest is the study of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate in combination with other compounds for its potential synergistic effects. The development of novel drug delivery systems for [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate is also an area of interest. Additionally, the study of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate in clinical trials for its potential therapeutic applications is an important future direction.
Conclusion:
In conclusion, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been extensively studied for its potential applications in psychiatry, neurology, and oncology. The synthesis of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate involves the reaction of 1-phenyl-1-propanol with benzylpiperazine in the presence of a catalyst such as sulfuric acid. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has several advantages for lab experiments, including its ease of synthesis and stability. However, it also has some limitations, including its water-insolubility and cost. There are several future directions for the research on [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate, including the development of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate derivatives with improved pharmacological properties and the study of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate in clinical trials.

Synthesis Methods

The synthesis of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate involves the reaction of 1-phenyl-1-propanol with benzylpiperazine in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then converted into [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate by reacting it with propanoic anhydride. The purity and yield of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been shown to exhibit anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine. In neurology, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been studied for its potential neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.

properties

CAS RN

149848-06-6

Product Name

[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

[3-(4-benzylpiperazin-1-yl)-1-phenylpropyl] propanoate

InChI

InChI=1S/C23H30N2O2/c1-2-23(26)27-22(21-11-7-4-8-12-21)13-14-24-15-17-25(18-16-24)19-20-9-5-3-6-10-20/h3-12,22H,2,13-19H2,1H3

InChI Key

ODKAMRRMPFSOHW-UHFFFAOYSA-N

SMILES

CCC(=O)OC(CCN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=O)OC(CCN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3

synonyms

[3-(4-benzylpiperazin-1-yl)-1-phenyl-propyl] propanoate

Origin of Product

United States

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